molecular formula C13H19ClN4O2 B8428187 Isobutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Isobutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B8428187
M. Wt: 298.77 g/mol
InChI Key: DAFCINXRUISTAP-UHFFFAOYSA-N
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Patent
US07858786B2

Procedure details

A mixture of 4,6-dichloropyrimidine (0.25 g, 1.7 mmol), isobutyl piperazine-1-carboxylate (0.31 g, 1.7 mmol), triethylamine (0.23 mL, 1.8 mmol), and DMF (4.2 mL) was sealed in a microwave reactor vial and heated by microwave irradiation at 120° C. for 2 minutes. The reaction was cooled, diluted with water, and extracted with CH2Cl2. The combined extracts were dried over Na2SO4 and evaporated to obtain isobutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate. LC/MS: m/z 299.2 (M+H)+ at 3.10 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[N:9]1([C:15]([O:17][CH2:18][CH:19]([CH3:21])[CH3:20])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)CC)C.CN(C=O)C>O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][CH2:18][CH:19]([CH3:21])[CH3:20])=[O:16])[CH2:14][CH2:13]2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.31 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC(C)C
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a microwave reactor vial
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CCN(CC1)C(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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